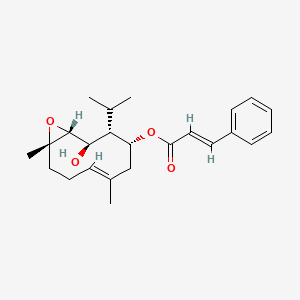![molecular formula C21H20N4O3S B14105862 N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B14105862.png)
N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a complex organic compound with a unique structure that includes a quinazoline core fused with an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the imidazole ring. The final steps involve the addition of the propanamide group and the methoxyphenylmethyl substituent. Common reagents used in these reactions include various amines, aldehydes, and thiol compounds, under conditions such as refluxing in organic solvents and the use of catalysts like acids or bases .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
科学的研究の応用
N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Similar Compounds
Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-: Similar in structure but lacks the quinazoline and imidazole rings.
Propanamide, N-(4-methoxyphenyl)-2-methyl-: Similar but with different substituents on the propanamide group.
Uniqueness
N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide is unique due to its fused quinazoline-imidazole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C21H20N4O3S |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C21H20N4O3S/c1-28-14-8-6-13(7-9-14)12-22-18(26)11-10-17-20(27)25-19(23-17)15-4-2-3-5-16(15)24-21(25)29/h2-9,17,23H,10-12H2,1H3,(H,22,26) |
InChIキー |
BFMKPVRASHQZHO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14105782.png)
![(2E)-2-(4-bromobenzylidene)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide](/img/structure/B14105796.png)
![1,7,8-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14105802.png)
![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14105806.png)

![3-[(4-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105821.png)
![5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B14105827.png)
![4-Methyl-6-(2-methylphenyl)-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14105828.png)
![N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide](/img/structure/B14105835.png)


![2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14105852.png)
![2-(4-ethylphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B14105853.png)
![Bis[(Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid]magnesium salt](/img/structure/B14105858.png)
